molecular formula C11H16N2O2 B2920067 N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide CAS No. 2411270-81-8

N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide

Cat. No.: B2920067
CAS No.: 2411270-81-8
M. Wt: 208.261
InChI Key: PIIPXDSNCVXPMS-UHFFFAOYSA-N
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Description

N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a pyrrolidine ring, an oxoethyl group, and a but-2-ynamide moiety, which contribute to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxoethyl group.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and oxoethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide is unique due to its combination of a pyrrolidine ring, an oxoethyl group, and a but-2-ynamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-5-10(14)12-8-11(15)13-7-4-6-9(13)2/h9H,4,6-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIPXDSNCVXPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=O)N1CCCC1C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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